N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
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Description
N1-(5-chloro-2-methylphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Functional Group Modifications
Chemical Synthesis and Insecticidal Activity : Research indicates the synthesis of derivatives involving modifications at the methylene group, showcasing broad-spectrum insecticidal activities, including effectiveness against root-knot nematode (Samaritoni et al., 1999).
Environmental Applications : Studies on the complete oxidation of organic compounds in water through the photoassisted Fenton reaction demonstrate the potential environmental remediation application, highlighting the method's effectiveness in mineralizing pollutants (Pignatello & Sun, 1995).
Molecular Recognition and Binding Studies
Cyclooxygenase-2 Inhibition : A novel synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was explored, including its structure and molecular docking studies to assess its potential as a cyclooxygenase-2 inhibitor, although it showed no inhibition potency for either enzyme (Al-Hourani et al., 2016).
DNA-Binding Properties and Cytotoxic Activities : Binuclear copper(II) complexes studies, bridged by a similar oxalamide ligand, showed significant DNA-binding properties and cytotoxic activities against various cancer cell lines. This research underlines the role of metal complexes in cancer therapy and DNA interaction studies (Li et al., 2012).
Synthetic Methodologies and Chemical Properties
Synthetic Technology and Organic Synthesis : The process for synthesizing N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in medicine, pesticide, and chemical fields, was improved, showcasing a method with low production cost and environmental friendliness (Wang Ling-ya, 2015).
Ortho-Palladated Oximes Synthesis : The creation of dimeric chloro-bridged ortho-palladated complexes from aryl oximes provides insights into ligand-exchange reactions and the synthesis of monomers with potential applications in catalysis and organic synthesis (Ryabov et al., 1992).
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-13-4-7-15(20)12-17(13)22-19(25)18(24)21-11-10-14-5-8-16(9-6-14)23(2)3/h4-9,12H,10-11H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABADNFAGYFFCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.